molecular formula C15H10N2O2 B5039479 1H-indene-1,2,3-trione 2-(phenylhydrazone) CAS No. 35117-30-7

1H-indene-1,2,3-trione 2-(phenylhydrazone)

Cat. No. B5039479
CAS RN: 35117-30-7
M. Wt: 250.25 g/mol
InChI Key: ATZRPZUWMAQYJA-UHFFFAOYSA-N
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Description

1H-indene-1,2,3-trione 2-(phenylhydrazone) is a chemical compound with the linear formula C15H10N2O2 . It has a molecular weight of 250.259 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1H-inden-1-one derivatives, which are related to 1H-indene-1,2,3-trione 2-(phenylhydrazone), was achieved by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not explicitly mentioned in the available resources. The compound has a molecular weight of 250.259 .

Scientific Research Applications

Catalytic Applications

1H-indene-1,2,3-trione and its derivatives are pivotal in various catalytic processes. Hu et al. (2022) demonstrated their use in the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage. This catalytic system, involving a combination of [Rh(COD)Cl]2 and rac-BINAP, successfully synthesizes 2,3-dihydro-1H-inden-1-one derivatives (Hu et al., 2022). Additionally, Guo et al. (2018) employed a similar process for the divergent synthesis of indenone and quinone derivatives, demonstrating the versatility of these reactions (Guo et al., 2018).

Synthesis and Structural Studies

The synthesis and structural properties of 1H-indene-1,2,3-trione derivatives have been widely studied. El‐Sheshtawy and Baker (2014) investigated the synthesis, structural, and theoretical aspects of 3-(arylamino)-2-phenyl-1H-inden-1-one derivatives. Their findings contribute to understanding the physical properties and potential applications of these compounds (El‐Sheshtawy & Baker, 2014). Similarly, Tsukamoto, Ueno, and Kondo (2007) reported on the palladium(0)-catalyzed multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, expanding the array of synthetic methods available for these compounds (Tsukamoto, Ueno, & Kondo, 2007).

Biological Activities

1H-indene-1,2,3-trione derivatives also display interesting biological activities. Research by Swamy et al. (2019) on the synthesis and antimicrobial activity of certain 1H-indene derivatives revealed their potential in combating bacterial and fungal organisms (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019). These findings open up avenues for further exploration in pharmaceutical applications.

Material Science Applications

In the field of material science, 1H-indene-1,2,3-trione derivatives show promising characteristics. Zhu, Mitsui, Tsuji, and Nakamura (2009) focused on the synthesis of 1H-indenes and their analogues, highlighting their potential as ambipolar organic semiconductor materials (Zhu, Mitsui, Tsuji, & Nakamura, 2009). These findings are significant for advancing electronic and optoelectronic device technologies.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(phenylhydrazinylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14-11-8-4-5-9-12(11)15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRPZUWMAQYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956552
Record name 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylhydrazinylidene)-1h-indene-1,3(2h)-dione

CAS RN

35117-30-7
Record name NSC106651
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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